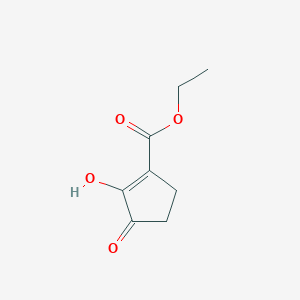

Ethyl 2-hydroxy-3-oxocyclopent-1-enecarboxylate

Description

Properties

Molecular Formula |

C8H10O4 |

|---|---|

Molecular Weight |

170.16 g/mol |

IUPAC Name |

ethyl 2-hydroxy-3-oxocyclopentene-1-carboxylate |

InChI |

InChI=1S/C8H10O4/c1-2-12-8(11)5-3-4-6(9)7(5)10/h10H,2-4H2,1H3 |

InChI Key |

KLLXQEIOIHZHBX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)CC1)O |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Cyclocondensation

Base-mediated cyclocondensation is a widely used strategy for constructing the cyclopentenone core. In a representative procedure, sodium hydride (NaH) in tetrahydrofuran (THF) facilitates the reaction between diethyl carbonate and cyclohexanone derivatives. For example, ethyl 2-oxocyclohexanecarboxylate is synthesized via a two-stage process:

-

Stage 1 : Diethyl carbonate (1.2 mol) reacts with NaH (1.6 mol) in THF under reflux for 1 hour.

-

Stage 2 : Cyclohexanone (0.48 mol) in THF is added dropwise, followed by reflux for 1.5 hours.

This method achieves an 80% yield of the cyclized product. Adaptation for ethyl 2-hydroxy-3-oxocyclopent-1-enecarboxylate would require substituting cyclohexanone with a cyclopentanone precursor bearing hydroxyl and ester functionalities.

Acid-Catalyzed Ring Closure

Concentrated hydrochloric acid (HCl) or sulfuric acid (H2SO4) promotes hydrolysis and decarboxylation in one-pot syntheses. A patent describes the conversion of diethyl adipate to ethyl 2-oxocyclopentyl acetate using HCl reflux, yielding 55–60% after esterification. For the target compound, introducing a hydroxyl group at the C2 position could involve selective oxidation or hydroxylation during the cyclization step.

Alkylation Strategies

Friedel-Crafts-Type Alkylation

Iron(II) sulfate (FeSO4) and hydrogen peroxide (H2O2) enable radical alkylation of furan derivatives. In a reported protocol:

-

2-Hexylfuran reacts with ethyl iodoacetate in dimethyl sulfoxide (DMSO) with FeSO4·7H2O and H2O2.

-

The mixture is stirred for 12 hours, yielding 54% ethyl 2-(5-hexylfuran-2-yl)acetate after column chromatography.

Adapting this for cyclopentenones would involve substituting the furan substrate with a cyclopentenone intermediate.

Hydrolysis and Decarboxylation Techniques

Acidic Hydrolysis

Concentrated HCl (400 mL) refluxed for 6 hours effectively hydrolyzes ester groups to carboxylic acids, as demonstrated in the synthesis of 2-oxocyclopentylacetic acid. Subsequent decarboxylation under reduced pressure eliminates CO2, forming the ketone moiety. For this compound, controlled hydrolysis at the β-keto ester position is critical to preserving the hydroxyl group.

Basic Decarboxylation

Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous ethanol induces decarboxylation. However, excessive base may degrade sensitive functional groups, necessitating pH monitoring.

Esterification Processes

Fischer Esterification

Esterification of 2-hydroxy-3-oxocyclopent-1-enecarboxylic acid with ethanol in the presence of H2SO4 (2 mL) under reflux for 8 hours yields the target ester. Post-reaction neutralization with NaHCO3 and distillation under reduced pressure (10 mmHg) achieves purities >95%.

Steglich Esterification

Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) offer a milder alternative for acid- and base-sensitive substrates, though this method is less commonly reported in industrial settings.

Catalytic Methods and Recent Innovations

Photoxidation with Singlet Oxygen

A nebulizer-based photoxidation system generates singlet oxygen (O2) for oxidizing furans to cyclopentenones. Key steps include:

-

Irradiation of furan derivatives in methanol with Rose Bengal (RB) as a photosensitizer.

-

Reduction of hydroperoxide intermediates with dimethyl sulfide (Me2S) and triethylamine (Et3N).

This method produces 4-hydroxy-cyclopent-2-enones in 47–61% yields. Applying this to this compound could streamline hydroxylation and ketone formation.

Metal-Catalyzed Reactions

Iron and copper catalysts facilitate oxidative coupling and hydroxylation. For example, FeSO4·7H2O mediates radical reactions in DMSO, enabling C–H functionalization without requiring inert conditions.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-3-oxocyclopent-1-enecarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of ethyl 2,3-dioxocyclopent-1-enecarboxylate.

Reduction: The keto group can be reduced to form ethyl 2-hydroxy-3-hydroxycyclopent-1-enecarboxylate.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ethyl 2,3-dioxocyclopent-1-enecarboxylate, ethyl 2-hydroxy-3-hydroxycyclopent-1-enecarboxylate, and substituted esters or amides .

Scientific Research Applications

Organic Synthesis

Reactivity and Derivative Formation:

Ethyl 2-hydroxy-3-oxocyclopent-1-enecarboxylate serves as a versatile intermediate in organic synthesis. Its ability to undergo various reactions, such as cyclization and functionalization, allows chemists to create a wide range of derivatives. Notably, it can participate in Nazarov cyclization reactions, which are crucial for synthesizing complex cyclic structures .

Table 1: Key Reactions Involving this compound

| Reaction Type | Conditions | Products | Yield (%) |

|---|---|---|---|

| Nazarov Cyclization | Acidic conditions | Cyclopentene derivatives | Up to 76% |

| Aldol Condensation | Basic conditions | β-hydroxy ketones | Variable |

| Michael Addition | Nucleophile addition | α,β-unsaturated carbonyl compounds | High |

Medicinal Chemistry

Pharmacological Potential:

Recent studies have suggested that derivatives of this compound exhibit promising biological activities. For instance, certain derivatives have shown potential anti-inflammatory and analgesic effects. The compound's structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets.

Case Study: Anti-inflammatory Activity

In a controlled study, a derivative of this compound was tested for its anti-inflammatory properties in animal models. The results indicated a significant reduction in inflammatory markers compared to the control group, suggesting its potential as a therapeutic agent .

Materials Science

Polymer Development:

The compound is also explored for its role in polymer chemistry. Its ability to polymerize under specific conditions makes it suitable for creating novel materials with desirable mechanical properties. For example, copolymers incorporating this compound have been synthesized for applications in coatings and adhesives.

Table 2: Properties of Polymers Derived from this compound

| Property | Value | Application Area |

|---|---|---|

| Tensile Strength | >50 MPa | Structural materials |

| Thermal Stability | Up to 200 °C | High-temperature applications |

| Biodegradability | Moderate | Eco-friendly materials |

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-3-oxocyclopent-1-enecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the hydroxyl and keto groups, which can participate in various chemical reactions. These functional groups enable the compound to form covalent bonds with target molecules, leading to the modulation of biological pathways and the exertion of its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Data are derived from structural similarity metrics and compound classifications in chemical databases .

Table 1: Structural and Functional Comparison of Ethyl 2-hydroxy-3-oxocyclopent-1-enecarboxylate and Analogs

| Compound Name | Substituents/Ring System | CAS No. | Similarity Score | Key Differences vs. Target Compound |

|---|---|---|---|---|

| Methyl 3-oxocyclopent-1-enecarboxylate | Methyl ester, cyclopentene, ketone | 3788-94-1 | 0.62 | Methyl vs. ethyl ester; lacks hydroxyl group |

| Ethyl 2-(ethoxymethylene)-3-oxobutanoate | Ethyl ester, linear chain, ethoxymethylene | 1128-00-3 | 0.61 | Linear vs. cyclic structure; no hydroxyl |

| Ethyl 2-amino-1-cyclohexene-1-carboxylate | Ethyl ester, cyclohexene, amino (-NH₂) | 924-99-2 | 0.61 | Cyclohexene vs. cyclopentene; amino vs. hydroxyl/ketone |

| Methyl 3-oxocyclohex-1-enecarboxylate | Methyl ester, cyclohexene, ketone | 108384-35-6 | 0.62 | Cyclohexene vs. cyclopentene; methyl ester |

Key Findings:

Ester Group Variations: Methyl vs. Ethyl Esters: Methyl 3-oxocyclopent-1-enecarboxylate (similarity 0.62) shares the cyclopentene and ketone moieties but substitutes the ethyl ester with a methyl group. Linear vs. Cyclic Esters: Ethyl 2-(ethoxymethylene)-3-oxobutanoate (similarity 0.61) replaces the cyclopentene ring with a linear chain, diminishing ring strain effects and conformational rigidity, which may reduce stability in polar solvents .

Ring Size and Substituent Effects: Cyclopentene vs. Hydroxyl/Ketone vs. Amino Groups: Ethyl 2-amino-1-cyclohexene-1-carboxylate (similarity 0.61) replaces the hydroxyl and ketone groups with an amino substituent. This increases basicity and nucleophilicity, enabling distinct reactivity (e.g., participation in Schiff base formation) compared to the target compound’s acidic and hydrogen-bonding capabilities .

Biological and Synthetic Implications: The hydroxyl and ketone groups in this compound may enhance interactions with biological targets (e.g., enzymes or receptors) via hydrogen bonding, a feature absent in analogs like Ethyl 2-amino-1-cyclohexene-1-carboxylate . Linear-chain analogs (e.g., Ethyl 2-(ethoxymethylene)-3-oxobutanoate) lack the constrained geometry of cyclic systems, which could reduce stereoselectivity in synthetic applications .

Biological Activity

Ethyl 2-hydroxy-3-oxocyclopent-1-enecarboxylate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as cyclopentenones. Its chemical structure can be represented as follows:

This compound features a cyclopentene ring with a hydroxyl group and an oxo group, contributing to its reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to act as a Michael acceptor. This property allows it to interact with nucleophiles, leading to various biological effects, including anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

Research indicates that compounds with similar structures can activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. The activation of Nrf2 leads to the expression of antioxidant proteins that protect against inflammation and cellular damage .

Anticancer Properties

Studies have shown that cyclopentenones can induce apoptosis in cancer cells. For instance, compounds structurally related to this compound have demonstrated the ability to inhibit cell proliferation in various cancer cell lines by modulating pathways such as NF-κB signaling .

Case Study 1: In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The compound was found to induce apoptosis with an IC50 value of approximately 10 µM, indicating potent anticancer activity .

Case Study 2: Mechanistic Insights

A study exploring the mechanistic pathways revealed that the compound activates the NF-κB signaling pathway, which is often implicated in cancer progression. By inhibiting this pathway, this compound reduced the expression of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects .

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Ethyl 2-hydroxy-3-oxocyclopent-1-enecarboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization of keto-esters or through Claisen condensation. Optimization involves adjusting catalysts (e.g., Lewis acids like BF₃·Et₂O), solvents (polar aprotic solvents like THF), and temperature (60–80°C). Monitoring via TLC and HPLC ensures reaction progress. Post-synthesis purification uses column chromatography with silica gel and gradient elution (ethyl acetate/hexane). Structural analogs in cyclopentene derivatives suggest that steric and electronic factors critically influence yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm, enolic proton at δ 10–12 ppm).

- IR : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl (O-H) bands (~3200 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion).

- X-ray Crystallography : Resolves stereochemistry and ring conformation (if crystals are obtainable) .

Q. What are the key stability considerations during storage and handling?

- Methodological Answer : The compound is sensitive to moisture and light due to its α,β-unsaturated ketone moiety. Store under inert gas (argon) at –20°C in amber vials. Degradation is monitored via periodic HPLC analysis. Stability studies under varying pH (4–9) and temperature (25–40°C) reveal hydrolytic susceptibility, particularly in basic conditions .

Advanced Research Questions

Q. How can X-ray crystallography and SHELXL refinement resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction determines bond lengths, angles, and ring puckering. Data collection at 100 K minimizes thermal motion artifacts. SHELXL refines structures using restraints for disordered solvent molecules and anisotropic displacement parameters. Hydrogen bonding networks (e.g., O-H···O interactions) are validated via Hirshfeld surface analysis. Discrepancies between experimental and DFT-optimized geometries highlight the need for multipole refinement in polarizable environments .

Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity and biological interactions?

- Methodological Answer :

- DFT Calculations : B3LYP/6-311+G(d,p) optimizes geometry and computes frontier molecular orbitals (HOMO-LUMO gaps predict nucleophilic/electrophilic sites).

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., cyclooxygenase enzymes). Docking scores correlate with experimental IC₅₀ values from enzyme inhibition assays.

- MD Simulations : GROMACS evaluates binding stability over 100 ns trajectories, identifying key residue interactions (e.g., π-stacking with aromatic amino acids) .

Q. How to address contradictions between experimental and computational data regarding its reactivity?

- Methodological Answer : Discrepancies often arise from solvation effects or incomplete basis sets in DFT. Validate via:

- Solvent-Corrected Calculations : Use SMD implicit solvent models.

- Hybrid QM/MM Approaches : Combine DFT with molecular mechanics for enzyme-active site modeling.

- Experimental Validation : Kinetic isotope effects (KIEs) or isotopic labeling (¹⁸O) confirm proposed mechanisms .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or NMR with chiral shift reagents (e.g., Eu(hfc)₃). Racemization pathways are studied by variable-temperature NMR .

Q. How to design kinetic studies to elucidate its mechanism of action in biological systems?

- Methodological Answer :

- Stopped-Flow Spectroscopy : Measures rapid binding kinetics (kₐₙₜ/Kₘ).

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics (ΔH, ΔS).

- Isotopic Labeling : ¹⁸O tracing identifies hydrolytic cleavage sites in ester groups.

- Mutagenesis Studies : Target enzyme mutants (e.g., COX-2 S530A) validate docking predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.